molecular formula C13H19NO2 B13937412 5-Pentyl-pyridine-2-carboxylic acid ethyl ester CAS No. 108734-05-0

5-Pentyl-pyridine-2-carboxylic acid ethyl ester

Cat. No.: B13937412
CAS No.: 108734-05-0
M. Wt: 221.29 g/mol
InChI Key: JBIAPGHGDHCEQQ-UHFFFAOYSA-N
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Description

5-Pentyl-pyridine-2-carboxylic acid ethyl ester is an organic compound with the molecular formula C13H19NO2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is characterized by the presence of a pentyl group attached to the pyridine ring and an ethyl ester functional group at the 2-position of the carboxylic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pentyl-pyridine-2-carboxylic acid ethyl ester typically involves the esterification of 5-pentyl-pyridine-2-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

5-Pentyl-pyridine-2-carboxylic acid+EthanolAcid Catalyst5-Pentyl-pyridine-2-carboxylic acid ethyl ester+Water\text{5-Pentyl-pyridine-2-carboxylic acid} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 5-Pentyl-pyridine-2-carboxylic acid+EthanolAcid Catalyst​5-Pentyl-pyridine-2-carboxylic acid ethyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 5-Pentyl-pyridine-2-carboxylic acid ethyl ester can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Amines, Thiols

Major Products Formed

    Oxidation: Carboxylic acids, Aldehydes

    Reduction: Alcohols

    Substitution: Amino derivatives, Thiol derivatives

Scientific Research Applications

5-Pentyl-pyridine-2-carboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: This compound can be used in the study of enzyme interactions and metabolic pathways involving pyridine derivatives.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-Pentyl-pyridine-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological molecules. The pentyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Butyl-pyridine-2-carboxylic acid ethyl ester
  • 5-Hexyl-pyridine-2-carboxylic acid ethyl ester
  • 5-Methyl-pyridine-2-carboxylic acid ethyl ester

Uniqueness

5-Pentyl-pyridine-2-carboxylic acid ethyl ester is unique due to its specific pentyl group, which provides distinct hydrophobic properties compared to its analogs with shorter or longer alkyl chains. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

CAS No.

108734-05-0

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

ethyl 5-pentylpyridine-2-carboxylate

InChI

InChI=1S/C13H19NO2/c1-3-5-6-7-11-8-9-12(14-10-11)13(15)16-4-2/h8-10H,3-7H2,1-2H3

InChI Key

JBIAPGHGDHCEQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CN=C(C=C1)C(=O)OCC

Origin of Product

United States

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